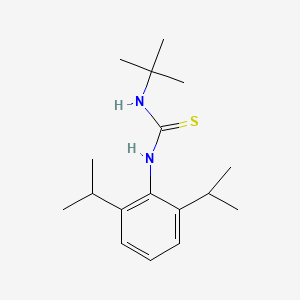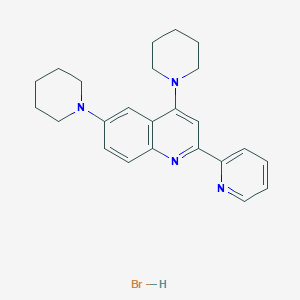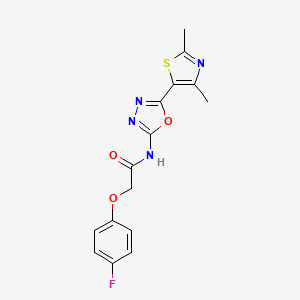![molecular formula C8H5ClF3N3 B14866891 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine CAS No. 944900-37-2](/img/structure/B14866891.png)
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of both chloromethyl and trifluoromethyl groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves multistep reactions starting from readily available precursors
Synthetic Route: The synthesis may begin with the formation of the imidazo[1,2-A]pyrimidine core through a condensation reaction between a pyrimidine derivative and an imidazole derivative. This is followed by chloromethylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst. The trifluoromethyl group can be introduced using trifluoromethyl iodide under photochemical conditions.
Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or acetonitrile, temperatures ranging from room temperature to reflux, and catalysts such as aluminum chloride or iron(III) chloride.
Industrial Production: Industrial production methods may involve continuous flow processes to enhance yield and purity, utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate or reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Photochemical Reactions: The trifluoromethyl group can participate in photochemical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
- Substituted imidazo[1,2-A]pyrimidine derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
Scientific Research Applications
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceuticals targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biological macromolecules.
Material Science: Utilized in the synthesis of advanced materials with unique properties, such as fluorescence or conductivity.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine can be compared with other imidazo[1,2-A]pyrimidine derivatives, such as:
3-(Methyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
3-(Chloromethyl)-6-(methyl)imidazo[1,2-A]pyrimidine: Lacks the trifluoromethyl group, affecting its lipophilicity and bioavailability.
3-(Bromomethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine: Similar structure but with a bromomethyl group, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in the combination of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
944900-37-2 |
|---|---|
Molecular Formula |
C8H5ClF3N3 |
Molecular Weight |
235.59 g/mol |
IUPAC Name |
3-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H5ClF3N3/c9-1-6-3-14-7-13-2-5(4-15(6)7)8(10,11)12/h2-4H,1H2 |
InChI Key |
RVPRXVKNKGDGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



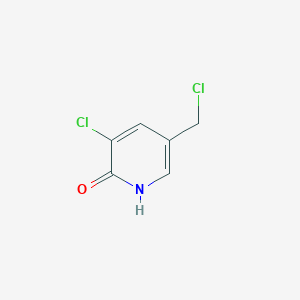
![[4,6-Bis(trifluoromethyl)pyridin-2-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B14866820.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
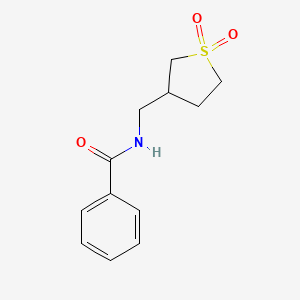
![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)
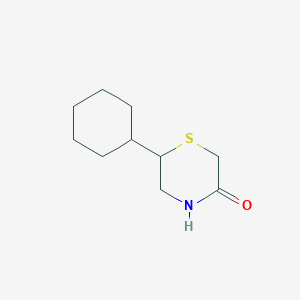
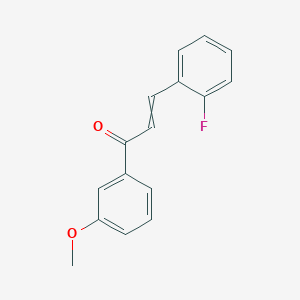
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)

